N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride
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Overview
Description
N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethoxy group, which imparts distinct chemical properties, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride involves multiple steps, typically starting with the preparation of the benzothiazole core. The trifluoromethoxy group is introduced using specialized reagents, such as trifluoromethoxylation agents . The final step involves the sulphonamide formation under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its neuroprotective properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: Shares the trifluoromethoxy group but differs in the core structure.
N-Methyl-2-(trifluoromethoxy)aniline: Similar trifluoromethoxy group but lacks the benzothiazole core.
Uniqueness
N-Ethyl-2-(2-imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanesulphonamide hydrochloride is unique due to its combination of the trifluoromethoxy group and the benzothiazole core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
130997-43-2 |
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Molecular Formula |
C12H15ClF3N3O3S2 |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-[4-ethyl-2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H14F3N3O3S2.ClH/c1-2-7-5-8(21-12(13,14)15)6-9-10(7)18(11(16)22-9)3-4-23(17,19)20;/h5-6,16H,2-4H2,1H3,(H2,17,19,20);1H |
InChI Key |
CHOKJRMDLLOLHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)OC(F)(F)F)SC(=N)N2CCS(=O)(=O)N.Cl |
Origin of Product |
United States |
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